molecular formula C22H24N2O5 B2988354 4-benzoyl-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one CAS No. 381704-05-8

4-benzoyl-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Cat. No. B2988354
CAS RN: 381704-05-8
M. Wt: 396.443
InChI Key: RTPFMMFHIGQNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one, also known as BFHPO, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds related to "4-benzoyl-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one" have been synthesized and evaluated for their biological activities. For instance, a library of quinoline-based furanones and their nitrogen analogues was prepared and assessed for antimicrobial activities against strains of bacteria and fungi. These compounds showed significant antibacterial activity, particularly against Gram-positive strains. Some also exhibited notable anti-inflammatory and analgesic activities, with a reduction in ulcerogenic action (Khokra et al., 2015).

Synthesis Techniques and Reactions

Research has focused on developing synthetic methods for furan and pyrrole derivatives. The synthesis of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives through the reaction of starting compounds with excess chloromethyloxirane is one example. These compounds were further reacted with heterocyclic amines, leading to the formation of various substituted compounds (Krutošíková et al., 2001).

Novel Synthetic Approaches and Docking Studies

A study described the synthesis and biological evaluation of novel thiazolo[4,5-d]pyridazinones, demonstrating the potential for creating compounds with analgesic and anti-inflammatory properties. These compounds were synthesized via a reaction of methyl 5-benzoyl(α-furoyl or α-thienyl)-2-amino substituted-thiazol-4-carboxylates with hydrazine (Demchenko et al., 2015).

Molecular Docking and Synthesis of Inhibitors

Another research effort involved the design, synthesis, and testing of aroyl-pyrrole-hydroxy-amides (APHAs) as a new class of synthetic HDAC inhibitors. This study utilized docking procedures to predict the biological activities of novel compounds, which were then synthesized and evaluated for their inhibitory activities against HDAC enzymes. The results demonstrated significant inhibitory activities, highlighting the potential of these compounds in therapeutic applications (Ragno et al., 2004).

properties

IUPAC Name

(4E)-5-(furan-2-yl)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-20(16-6-2-1-3-7-16)18-19(17-8-4-13-29-17)24(22(27)21(18)26)10-5-9-23-11-14-28-15-12-23/h1-4,6-8,13,19,25H,5,9-12,14-15H2/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTYJNCCLPTHLL-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

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